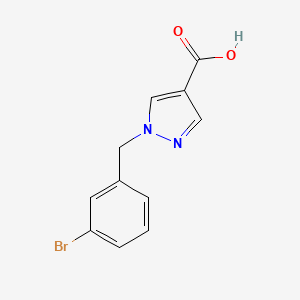
(2-Amino-1-cyclopropylethyl)dimethylamine
描述
(2-Amino-1-cyclopropylethyl)dimethylamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its role as a small-molecule inhibitor of RNA Polymerase I transcription, making it a subject of interest in various fields of research and industry.
准备方法
The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo substitution reactions with halogenated compounds to form new derivatives.
Major Products: The primary product formed from these reactions is cyclaniliprole, which involves the amine group reacting with a carboxylic acid derivative.
科学研究应用
(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.
作用机制
The mechanism of action of (2-Amino-1-cyclopropylethyl)dimethylamine involves its inhibition of RNA Polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA Polymerase I, the compound can effectively modulate gene expression and cellular functions.
相似化合物的比较
(2-Amino-1-cyclopropylethyl)dimethylamine can be compared with other similar compounds, such as:
Cyclopropylamine: A precursor in the synthesis of this compound.
Dimethylamine: Another precursor used in the synthesis process.
Cyclaniliprole: A product formed from the reaction of this compound with a carboxylic acid derivative.
The uniqueness of this compound lies in its specific inhibition of RNA Polymerase I, which distinguishes it from other compounds with similar structures but different biological activities.
属性
IUPAC Name |
1-cyclopropyl-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWODNUYBQODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092301-70-6 | |
| Record name | (2-amino-1-cyclopropylethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

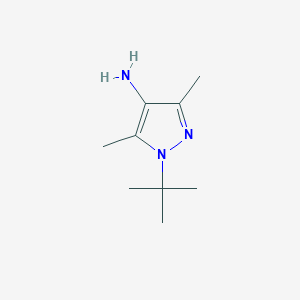
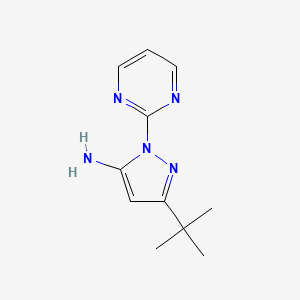
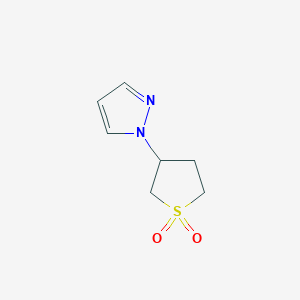
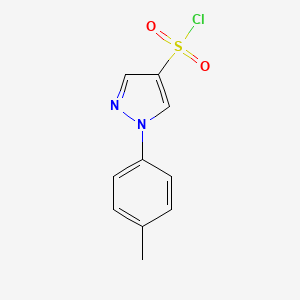
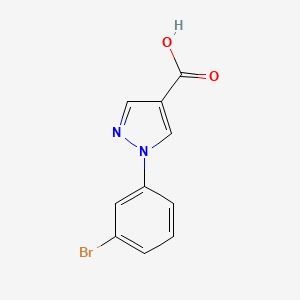
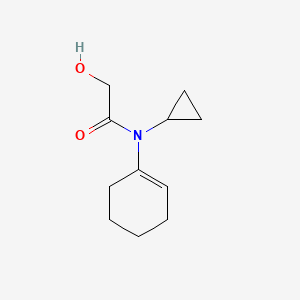
![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
